

An In-depth Technical Guide on the Solubility of trans-4-Aminocyclohexanecarboxylic Acid

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Compound of Interest

Compound Name: *trans-4-Aminocyclohexanecarboxylic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **trans-4-Aminocyclohexanecarboxylic acid**, a compound commonly known as tranexamic acid. The document presents available solubility data, detailed experimental protocols for solubility determination, and relevant biological and synthesis pathways to support research and development activities.

Solubility Data of trans-4-Aminocyclohexanecarboxylic Acid

trans-4-Aminocyclohexanecarboxylic acid is a synthetic amino acid derivative with significant medical applications, particularly as an antifibrinolytic agent. Its solubility is a critical parameter for formulation development, dosage form design, and various analytical procedures.

Qualitative Solubility Profile

Based on available literature, **trans-4-Aminocyclohexanecarboxylic acid** exhibits a distinct solubility profile characterized by its high polarity. It is generally described as being freely soluble in polar protic solvents and sparingly soluble to insoluble in non-polar and some polar aprotic solvents.

Table 1: Qualitative Solubility of **trans-4-Aminocyclohexanecarboxylic Acid** in Various Solvents

Solvent Classification	Solvent	Solubility Description
Polar Protic	Water	Freely Soluble[1][2][3][4]
Glacial Acetic Acid	Freely Soluble[1][2][3]	
Ethanol (95%)	Very Slightly Soluble[1] / Sparingly Soluble[5][6]	
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	Sparingly Soluble[5]
Dimethylformamide (DMF)	Sparingly Soluble[5]	
Acetone	Practically Insoluble[2][3]	
Non-Polar	Diethyl Ether	Practically Insoluble[1]

Quantitative Solubility Data

Quantitative solubility data for **trans-4-Aminocyclohexanecarboxylic acid** is limited in publicly available literature. The following table summarizes the available quantitative information. It is important to note that solubility is temperature-dependent, and the provided data may be at ambient temperature unless otherwise specified.

Table 2: Quantitative Solubility of **trans-4-Aminocyclohexanecarboxylic Acid**

Solvent	Temperature (°C)	Solubility
Water	Not Specified	~16.7 g/100 mL (1g/6mL)[2][3]
Phosphate Buffered Saline (PBS), pH 7.2	Not Specified	~1.0 g/100 mL (10 mg/mL)[5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for pharmaceutical development. The following section outlines a detailed experimental protocol for determining the solubility of a solid

compound like **trans-4-Aminocyclohexanecarboxylic acid** in a liquid solvent. This protocol is based on the gravimetric method, a reliable and widely used technique.[7][8]

Gravimetric Method for Solubility Determination

Objective: To determine the concentration of a saturated solution of **trans-4-Aminocyclohexanecarboxylic acid** in a given solvent at a specific temperature.

Materials:

- **trans-4-Aminocyclohexanecarboxylic acid** (high purity)
- Solvent of interest (e.g., water, ethanol)
- Analytical balance (accurate to ± 0.0001 g)
- Thermostatic water bath or incubator
- Conical flasks with stoppers
- Magnetic stirrer and stir bars
- Syringe filters (e.g., $0.45\ \mu\text{m}$ pore size)
- Pre-weighed evaporation dishes or watch glasses
- Drying oven
- Desiccator

Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of **trans-4-Aminocyclohexanecarboxylic acid** to a conical flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
 - Place the flask in a thermostatic water bath set to the desired temperature.

- Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until a constant concentration is observed.
- Sample Withdrawal and Filtration:
 - Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution during sampling.
 - Immediately filter the solution through a syringe filter of an appropriate pore size into a pre-weighed, clean, and dry evaporation dish. Filtration is critical to remove any undissolved microcrystals.
- Gravimetric Analysis:
 - Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.
 - Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 100-105 °C for water).
 - Dry the sample to a constant weight. This is achieved by repeatedly drying, cooling in a desiccator, and weighing until the difference between consecutive weighings is negligible.
 - Record the final mass of the evaporation dish with the dried solute.

Calculations:

- Mass of the solvent = (Mass of dish + solution) - (Mass of dish + dried solute)
- Mass of the dissolved solute = (Mass of dish + dried solute) - (Mass of empty dish)
- Solubility (g/100 g solvent) = (Mass of dissolved solute / Mass of the solvent) x 100

- Solubility (g/100 mL solvent) = (Mass of dissolved solute / Volume of solvent) x 100 (if the density of the solvent is known)

Analytical Method for Concentration Measurement

For solvents where evaporation is not ideal or for more precise measurements, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the saturated solution.^{[9][10]}

Brief HPLC Protocol Outline:

- Prepare a calibration curve: A series of standard solutions of **trans-4-Aminocyclohexanecarboxylic acid** of known concentrations are prepared and analyzed by HPLC to create a calibration curve of peak area versus concentration.
- Sample analysis: A filtered aliquot of the saturated solution is appropriately diluted and injected into the HPLC system.
- Quantification: The concentration of the unknown sample is determined by comparing its peak area to the calibration curve.

Visualizations: Signaling Pathway and Experimental Workflows

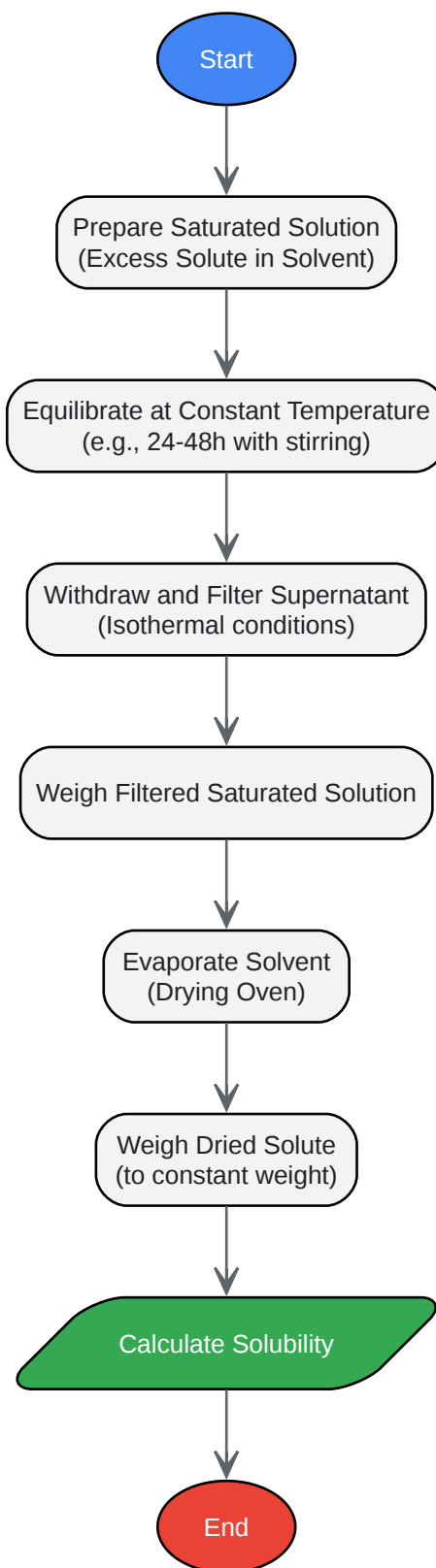
Mechanism of Action: Antifibrinolytic Signaling Pathway

trans-4-Aminocyclohexanecarboxylic acid exerts its therapeutic effect by inhibiting the breakdown of fibrin clots. It is a synthetic analog of the amino acid lysine and acts as a competitive inhibitor of plasminogen activation. The following diagram illustrates this signaling pathway.

Caption: Mechanism of action of **trans-4-Aminocyclohexanecarboxylic acid**.

Experimental Workflow: Gravimetric Solubility Determination

The following diagram outlines the logical flow of the gravimetric method for determining the solubility of **trans-4-Aminocyclohexanecarboxylic acid**.



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Caption: Workflow for gravimetric determination of solubility.

Synthesis Workflow: Preparation of trans-4-Aminocyclohexanecarboxylic Acid

A common synthetic route to **trans-4-Aminocyclohexanecarboxylic acid** starts from dimethyl terephthalate.[11][12][13] The following diagram provides a simplified overview of a reported seven-step synthesis process.



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Caption: Simplified workflow for the synthesis of **trans-4-Aminocyclohexanecarboxylic acid**.

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